molecular formula C7H5Cl3O B3024338 (3,4,5-Trichlorophenyl)methanol CAS No. 7520-67-4

(3,4,5-Trichlorophenyl)methanol

Cat. No. B3024338
CAS RN: 7520-67-4
M. Wt: 211.5 g/mol
InChI Key: HZKGTRUEBFRMNO-UHFFFAOYSA-N
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Description

“(3,4,5-Trichlorophenyl)methanol” is a chemical compound with the CAS Number: 7520-67-4 . It has a molecular weight of 211.47 . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI Code for “(3,4,5-Trichlorophenyl)methanol” is 1S/C7H5Cl3O/c8-5-1-4 (3-11)2-6 (9)7 (5)10/h1-2,11H,3H2 . This indicates that the compound has a carbon backbone with three chlorine atoms and a hydroxyl group attached.


Physical And Chemical Properties Analysis

“(3,4,5-Trichlorophenyl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 211.47 .

Safety and Hazards

The safety information for “(3,4,5-Trichlorophenyl)methanol” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of organic compounds known as phenols and derivatives . Phenolic compounds are often involved in a wide range of biological activities, including interactions with proteins and enzymes.

Mode of Action

Phenolic compounds, in general, can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .

Result of Action

Phenolic compounds can exert antioxidant, anti-inflammatory, and anticancer effects, among others .

Action Environment

The action, efficacy, and stability of (3,4,5-Trichlorophenyl)methanol can be influenced by various environmental factors . These may include pH, temperature, presence of other substances, and specific conditions within the biological environment.

properties

IUPAC Name

(3,4,5-trichlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKGTRUEBFRMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633954
Record name (3,4,5-Trichlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,5-Trichlorophenyl)methanol

CAS RN

7520-67-4
Record name (3,4,5-Trichlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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